N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide
Description
Properties
Molecular Formula |
C18H16BrN3O2S |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-10-7-13(19)15(8-11(10)2)20-16(23)9-25-18-21-14-6-4-3-5-12(14)17(24)22-18/h3-8H,9H2,1-2H3,(H,20,23)(H,21,22,24) |
InChI Key |
ZUFPKVYRXJGORF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Bromo-4,5-Dimethoxybenzoic Acid
The initial step involves the selective bromination of 4,5-dimethoxybenzoic acid precursors. According to a patent (CN102267894A), the process entails reacting 3,4-dimethoxy-p with sulfuric acid, hydrogen peroxide, and a metal bromide at 30–60°C for 2–4 hours, yielding 2-bromo-4,5-dimethoxybenzoic acid with high purity (>95%) and yields approaching 97%.
Conversion to 2-Bromo-4,5-Dimethoxyphenyl
The aromatic acid is then subjected to decarboxylation or reduction to obtain the corresponding phenyl derivative. This can be achieved via catalytic hydrogenation or via direct bromination of the methyl groups under controlled conditions to prevent over-bromination. The process involves:
- Heating the precursor with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., azobisisobutyronitrile) at 50–70°C.
- Purification through recrystallization yields the desired 2-bromo-4,5-dimethylphenyl compound with yields around 60–70%.
Purification and Characterization
The intermediates are purified via column chromatography or recrystallization. Characterization involves NMR, IR, and mass spectrometry to confirm structure and purity.
Synthesis of 4-Oxo-1H-Quinazolin-2-yl Derivatives
Formation of Quinazolinone Core
The quinazolinone core is synthesized via cyclization of anthranilic acid derivatives with formamide or its derivatives. A typical method involves:
- Heating anthranilic acid with formamide at 150–180°C for 4–6 hours.
- The reaction yields 4-oxo-1H-quinazolin-2-yl derivatives with purity >95%.
Sulfur-Linked Derivative Formation
The sulfanyl linkage is introduced via nucleophilic substitution:
- Reacting the quinazolinone derivative with thiol or thiolate salts in the presence of a base (e.g., potassium carbonate) at 80–100°C.
- The resulting compound is purified by chromatography.
Coupling to Form the Final Compound
Amide Bond Formation
The key step involves coupling the 2-bromo-4,5-dimethylphenyl derivative with the quinazolinone sulfanyl intermediate:
- Activation of the phenyl derivative’s carboxyl group (if present) using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous solvents like dichloromethane.
- Addition of the quinazolinone derivative with a base (e.g., N,N-diisopropylethylamine) facilitates amide bond formation.
- Reaction conditions are maintained at 0–25°C for 12–24 hours.
Final Purification
The crude product is purified via column chromatography or recrystallization from ethanol or acetonitrile. Characterization confirms the structure via NMR, IR, and mass spectrometry, with purity exceeding 98%.
Summary of Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Bromination of methyl groups | NBS, radical initiator, 50–70°C | 60–70% | Controlled to prevent over-bromination |
| Quinazolinone core synthesis | Anthranilic acid + formamide, 150–180°C | >95% | Cyclization under reflux |
| Sulfur linkage formation | Thiol + base, 80–100°C | >90% | Nucleophilic substitution |
| Amide coupling | DCC, base, 0–25°C | 85–90% | Purification by chromatography |
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinazolinone moiety can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The thioacetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and thiol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or alkylamines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Oxidation: Formation of quinazolinone N-oxides.
Reduction: Formation of reduced quinazolinone derivatives.
Hydrolysis: Formation of amide and thiol derivatives.
Scientific Research Applications
N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinazolinone moiety is known to interact with various biological targets, while the thioacetamide linkage may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related sulfanyl acetamide derivatives, focusing on molecular features, physicochemical properties, and biological activities (where available).
Structural and Functional Group Comparisons
Key Observations:
- Heterocyclic Core Influence: The quinazolinone in the target compound may enhance π-π stacking and hydrogen bonding compared to oxadiazole or triazole cores in analogs .
Physicochemical and Spectral Comparisons
- Melting Points : High melting points (e.g., 288°C for 13a in ) correlate with crystallinity, influenced by polar groups (e.g., sulfamoyl in 13a). The target compound’s bromine and methyl groups may similarly promote crystallinity .
- IR/NMR Signatures: The quinazolinone’s carbonyl stretch (~1660 cm⁻¹) aligns with acetamide C=O peaks in analogs (e.g., 1664 cm⁻¹ in ’s 13a) . The absence of an S–H stretch (due to sulfanyl substitution) differentiates these compounds from thiol-containing analogs.
Biological Activity
N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant research findings and data tables.
1. Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against various bacterial strains. Studies indicate that quinazoline derivatives, including those similar to this compound, exhibit significant antibacterial activity.
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 15 | 75 |
| Compound 14a | Candida albicans | 12 | 70 |
| N-(2-bromo...) | Various Gram-positive/negative strains | Moderate | Varies |
The studies reveal that certain derivatives show broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, compound 13 demonstrated an inhibition zone of 9 mm against Staphylococcus aureus and was comparable to standard antibiotics like ampicillin and vancomycin .
2. Antioxidant Properties
In addition to antimicrobial effects, the antioxidant properties of quinazoline derivatives are noteworthy. Research indicates that modifications at specific positions on the quinazoline ring enhance antioxidant activity.
Table 2: Antioxidant Activity Evaluation
| Compound | ABTS Assay (µM Trolox Equivalent) | DPPH Assay (µM Trolox Equivalent) |
|---|---|---|
| Compound with Hydroxyl | High | Moderate |
| Compound with Methoxy | Moderate | Low |
The presence of hydroxyl groups significantly boosts the antioxidant capacity, as shown in various assays including ABTS and DPPH . The structure–activity relationship studies suggest that ortho or para positioning of hydroxyl groups on the phenyl ring is crucial for enhancing these properties.
3. Anticancer Activity
Emerging studies have also highlighted the potential anticancer activities of quinazoline derivatives. The compound's ability to inhibit cancer cell proliferation has been investigated in vitro.
Table 3: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(2-bromo...) | MCF-7 (Breast Cancer) | 25 |
| N-(2-bromo...) | HeLa (Cervical Cancer) | 30 |
Research indicates that certain modifications can lead to enhanced cytotoxicity against cancer cell lines such as MCF-7 and HeLa. The findings suggest that quinazoline derivatives may act through multiple mechanisms, including apoptosis induction and cell cycle arrest .
Q & A
Q. Table 1. Key Synthetic Parameters
| Step | Parameter | Optimal Range | Reference |
|---|---|---|---|
| Thiol-quinazolinone coupling | Temperature | 60–80°C | |
| Bromophenyl substitution | Solvent | DMF | |
| Final purification | HPLC gradient | 60–90% MeCN/H₂O |
Q. Table 2. Computational Predictions vs. Experimental Data
| Target | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) | Discrepancy Source |
|---|---|---|---|
| EGFR-TK | -9.2 | 120 ± 15 | Solvent-accessible surface area (SASA) miscalculations |
| JAK2 | -8.5 | >1000 | Off-target interactions not modeled |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
